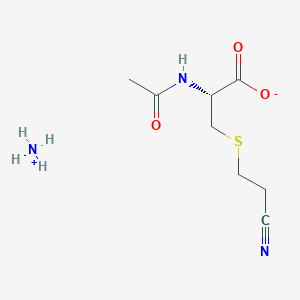

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt

概要

説明

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its application as a biomarker for exposure to acrylonitrile, a toxicant found in cigarette smoke . It is also referred to as cyanoethyl mercapturic acid.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt typically involves the reaction of L-cysteine with acrylonitrile. The reaction proceeds through the nucleophilic addition of the thiol group of L-cysteine to the carbon-carbon double bond of acrylonitrile, forming S-(2-cyanoethyl)-L-cysteine. This intermediate is then acetylated to yield N-Acetyl-S-(2-cyanoethyl)-L-cysteine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

化学反応の分析

Types of Reactions

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Disulfides of N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

Reduction: N-Acetyl-S-(2-aminoethyl)-L-cysteine.

Substitution: Various N-acyl derivatives of S-(2-cyanoethyl)-L-cysteine.

科学的研究の応用

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is used extensively in scientific research, particularly as a biomarker for exposure to acrylonitrile. Its applications include:

Chemistry: Used in studies to understand the metabolism of acrylonitrile and its toxicological effects.

Biology: Employed in research to investigate the detoxification pathways involving glutathione conjugation.

Medicine: Utilized in clinical studies to monitor exposure to cigarette smoke and other sources of acrylonitrile.

作用機序

The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt involves its formation as a detoxification product of acrylonitrile. Acrylonitrile reacts with glutathione to form S-(2-cyanoethyl)glutathione, which is then metabolized to N-Acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is excreted in the urine, making it a reliable biomarker for acrylonitrile exposure . The molecular targets and pathways involved include the glutathione conjugation pathway and subsequent enzymatic transformations.

類似化合物との比較

Similar Compounds

N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylonitrile with a hydroxyl group instead of a cyano group.

S-(2-cyanoethyl)glutathione: An intermediate in the detoxification pathway of acrylonitrile.

N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Formed by the hydrolysis of S-(2-cyanoethyl)-L-cysteine.

Uniqueness

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this toxicant. Its structure allows it to be easily detected and quantified in biological samples, making it a valuable tool in toxicological studies and occupational health assessments.

生物活性

N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt (CEMA) is a metabolite derived from acrylonitrile, a compound commonly found in tobacco smoke and various industrial processes. This article provides an in-depth analysis of the biological activity of CEMA, focusing on its metabolic pathways, potential health implications, and relevant case studies.

Chemical Structure and Properties

CEMA is characterized by the following chemical structure:

- Chemical Formula : C₇H₈N₂O₂S

- CAS Number : 74514-75-3

CEMA is a cysteine conjugate that plays a significant role in the mercapturic acid pathway, which is crucial for detoxifying electrophilic compounds.

CEMA is formed through the conjugation of acrylonitrile with glutathione, followed by N-acetylation. This process is facilitated by glutathione S-transferase enzymes, which convert reactive metabolites into less harmful forms that can be excreted via urine. The pathway can be summarized as follows:

- Acrylonitrile Exposure : Upon exposure to acrylonitrile, it undergoes metabolic activation.

- Formation of CEMA : The activated form reacts with glutathione to form a glutathione adduct, which is subsequently N-acetylated to produce CEMA.

- Excretion : CEMA is excreted in urine as a mercapturic acid derivative.

Oxidative Stress and Cardiovascular Disease

Recent studies have highlighted the association between urinary levels of CEMA and oxidative stress markers. A significant study involving 853 subjects demonstrated that elevated levels of CEMA correlate with increased oxidative stress, as indicated by the biomarker 8-hydroxydeoxyguanosine (8-OHdG). The geometric mean concentrations reported were:

- CEMA : 4.67 μg/L

- 8-OHdG : 2.97 μg/L

A linear regression analysis revealed a positive correlation between CEMA and 8-OHdG levels (β = 0.325, SE = 0.105, P = 0.002), suggesting that higher CEMA levels may contribute to oxidative damage associated with cardiovascular disease risk factors .

Urinary Biomarkers in Smokers

CEMA has been identified as a specific urinary biomarker for exposure to acrylonitrile in smokers. A study analyzed urine samples from active smokers, non-smokers, and vapers, confirming that CEMA was only present in active smokers. This finding underscores its potential use as a biomarker for assessing exposure to harmful substances in tobacco smoke .

Case Study 1: Acrylonitrile Exposure and Health Outcomes

A cohort study examined the health effects of acrylonitrile exposure among workers in an industrial setting. Researchers measured urinary biomarkers including CEMA to evaluate exposure levels and associated health risks. The study found that higher urinary concentrations of CEMA were linked to increased incidences of respiratory issues and oxidative stress markers among workers exposed to acrylonitrile .

Case Study 2: Smoking Cessation and Biomarker Levels

Another investigation focused on former smokers who transitioned to vaping. The study monitored changes in urinary biomarkers over time, revealing that while some metabolites decreased significantly post-smoking cessation, CEMA remained detectable only in those who continued smoking. This indicates its potential utility in monitoring smoking-related health risks .

Data Summary Table

| Parameter | CEMA Concentration (μg/L) | Associated Risk Factor |

|---|---|---|

| Smokers | Present | Increased oxidative stress |

| Non-Smokers | Absent | Lower cardiovascular disease risk |

| Former Smokers (Vapers) | Decreased | Reduced exposure to acrylonitrile |

特性

IUPAC Name |

azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTXYBVDCHAPSC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。